Nornicotine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUKUCHPMASKF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075420 | |
| Record name | (-)-(S)-Nornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Nornicotine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
260 °C | |
| Record name | Nornicotine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils | |
| Record name | Nornicotine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0737 at 20 °C/4 °C | |
| Record name | Nornicotine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0097 [mmHg] | |
| Record name | Nornicotine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Hygroscopic, somewhat viscous liquid | |
CAS No. |
494-97-3 | |
| Record name | Nornicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(S)-Nornicotine | |
| Source | EPA DSSTox | |
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| Record name | 494-97-3 | |
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| Record name | NORNICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83H6L5QD8Z | |
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| Record name | Nornicotine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Metabolic Pathways of L nor Nicotine
Plant Biosynthesis of l-Nor-nicotine in Nicotiana Species
The biosynthesis of l-nornicotine in tobacco plants occurs predominantly in the leaves and is influenced by genetic factors and developmental stages, such as leaf senescence and curing. nih.govnih.gov
Nicotine (B1678760) N-Demethylation as the Primary Pathway
The principal route for l-nornicotine synthesis is the N-demethylation of nicotine. nih.govnih.gov This biochemical conversion is particularly active during the senescence and curing of tobacco leaves. nih.gov In some tobacco genotypes, known as "converters," a significant portion of the nicotine, as high as 95%, can be metabolized to nornicotine (B190312). nih.gov
The enzymatic conversion of nicotine to this compound is catalyzed by a group of enzymes collectively known as nicotine N-demethylases (NNDs). nih.govtandfonline.com These enzymes are responsible for removing the methyl group from the pyrrolidine (B122466) ring of the nicotine molecule. chinbullbotany.com The activity of NNDs is a critical determinant of the this compound content in tobacco plants. nih.gov
Research has identified that NND activity is primarily carried out by a specific subfamily of cytochrome P450 monooxygenases. nih.govnih.gov Key enzymes in this family that mediate nicotine demethylation include CYP82E4, CYP82E5v2, and CYP82E10. nih.govtandfonline.comnih.gov
CYP82E4: This is considered the major and most significant NND enzyme responsible for large-scale nicotine to this compound conversion, especially in "converter" tobacco varieties. nih.govnih.govtandfonline.com Its expression is notably induced during leaf senescence and curing. researchgate.net The gene encoding CYP82E4 is associated with an unstable genetic locus that can lead to high this compound phenotypes. nih.govreginfo.gov
CYP82E10: Originating from the N. sylvestris ancestor of modern tobacco, CYP82E10 is another functional NND gene. nih.gov While it contributes to this compound formation, its role is considered minor in comparison to CYP82E4. tandfonline.com
These enzymes exhibit enantioselectivity, preferentially demethylating (R)-nicotine over (S)-nicotine. nih.govnih.gov Recombinant CYP82E4, CYP82E5v2, and CYP82E10 have been shown to demethylate (R)-nicotine approximately 3-fold, 10-fold, and 10-fold faster than (S)-nicotine, respectively. nih.govnih.gov This differential activity helps to explain the variable enantiomeric composition of this compound found in tobacco leaves. nih.gov
| Enzyme | Primary Role in this compound Biosynthesis | Expression Characteristics | Relative Contribution |
|---|---|---|---|
| CYP82E4 | Major catalyst for nicotine to this compound conversion | Induced during leaf senescence and curing | High |
| CYP82E5v2 | Contributes to nicotine demethylation | Low-level constitutive expression in green leaves | Minor |
| CYP82E10 | Aids in nicotine demethylation | Contributes to basal this compound levels | Minor |
Alternative Biosynthetic Routes from Polyamine Metabolism
While nicotine demethylation is the primary source of this compound, evidence suggests the existence of a nicotine-independent biosynthetic pathway. tandfonline.comnih.gov This alternative route originates from the metabolism of polyamines. nih.gov
This alternative pathway involves the enzyme N-methylputrescine oxidase (MPO). tandfonline.comnih.gov MPO can oxidize putrescine to form a demethylated pyrrolinium salt. tandfonline.comnih.gov This intermediate can then be directly converted into this compound, bypassing the need for nicotine as a direct precursor. tandfonline.comnih.gov This pathway may contribute to the baseline levels of this compound found in tobacco plants, even in those with non-functional NND genes. tandfonline.com
Genetic Regulation of this compound Biosynthesis in Tobacco
The biosynthesis of this compound is under tight genetic control. The high this compound "converter" phenotype is governed by a single dominant genetic locus. nih.gov Changes in gene expression at this unstable locus can dramatically increase this compound levels. nih.gov The regulation of the nicotine biosynthetic pathway, which produces the primary precursor for this compound, is influenced by jasmonate-responsive transcription factors like NtERF189 and NtERF199. nih.gov These transcription factors coordinately upregulate a series of genes involved in nicotine production. nih.gov
Furthermore, manipulation of the NND genes has a direct impact on this compound accumulation. Creating knockout mutations in all three primary NND genes (CYP82E4, CYP82E5v2, and CYP82E10) has been shown to significantly reduce the this compound content in tobacco plants to levels much lower than those found in conventional cultivars. nih.gov This demonstrates the critical role of these genes in determining the final this compound concentration in the leaf. nih.gov
Impact of Gene Expression on Alkaloid Pool Composition
The composition of the alkaloid pool in Nicotiana species, particularly the ratio of nicotine to this compound, is predominantly controlled at the genetic level through the expression of specific enzymes. This compound is a secondary alkaloid produced by the N-demethylation of nicotine. nih.govpnas.orgresearchgate.net This conversion is catalyzed by nicotine N-demethylase enzymes, which are encoded by a group of cytochrome P450 genes from the CYP82E subfamily. oup.comnih.govlublin.pl
The key gene responsible for the majority of this compound production in tobacco is CYP82E4. nih.govpnas.orgoup.comresearchgate.net Tobacco plants that convert a significant portion of their nicotine to this compound are known as "converters." nih.govpnas.orgnih.gov In these converter plants, the transcript accumulation of CYP82E4 can be enhanced by as much as 80-fold compared to nonconverter plants. nih.gov This transcriptional reactivation of a normally silenced CYP82E4 gene is a primary reason why this compound can become the dominant alkaloid in some tobacco populations. oup.com Other related genes, such as CYP82E5 and CYP82E10, also encode functional nicotine N-demethylases but contribute to this compound production to a lesser extent in different parts of the plant, such as green leaves and roots. oup.comtandfonline.com The differential expression of these genes, especially the induction of CYP82E4 during leaf senescence and curing, is the major determinant in the formation and accumulation of this compound. oup.comnih.gov
Strategies for Genetic Manipulation to Reduce this compound Content
Given that this compound is a direct precursor to the carcinogen N'-nitrosothis compound (NNN), significant research has focused on genetically modifying tobacco to reduce its this compound content. researchgate.netnih.govtandfonline.com These strategies primarily target the nicotine N-demethylase genes.
Another successful strategy is targeted mutation breeding . Using chemical mutagens like ethyl methanesulfonate (B1217627) (EMS), researchers have identified and selected for nonsense or missense alleles of the NtabCYP82E4 gene. researchgate.net Plants homozygous for these mutant alleles exhibit very low or near-null this compound content. researchgate.net
More advanced techniques involve creating multiple gene knockouts . By crossing mutants for CYP82E4, CYP82E5, and CYP82E10, researchers have developed triple mutant plants (e4e4e5e5e10e10) where the nicotine conversion rate is dramatically decreased. oup.comtandfonline.com In one study, the this compound level in a triple mutant was 0.22 mg/g compared to 2.35 mg/g in the wild type. tandfonline.com These genetic modifications provide a powerful tool for developing tobacco varieties with significantly lower levels of this compound and, consequently, NNN. nih.govtandfonline.com
Table 1: Summary of Genetic Manipulation Strategies to Reduce this compound
| Strategy | Target Gene(s) | Mechanism | Outcome | Reference(s) |
|---|---|---|---|---|
| RNA Interference (RNAi) | CYP82E4 and homologues |
Gene silencing via RNAi construct | Suppressed conversion from 98% to 0.8% in a high converter line. | nih.gov |
| Mutation Breeding (EMS) | NtabCYP82E4 |
Introduction of nonsense or missense mutations | Homozygous mutants showed very low to near-null this compound levels. | researchgate.net |
| Marker-Assisted Selection | CYP82E4, CYP82E5, CYP82E10 |
Crossing of individual mutants to create a triple knockout | This compound levels reduced from 2.35 mg/g (wild type) to 0.22 mg/g. | tandfonline.com |
Factors Influencing this compound Accumulation in Plants (e.g., Leaf Senescence, Curing)
The accumulation of l-nornicotine in tobacco plants is not constant but is heavily influenced by developmental and post-harvest processes. The conversion of nicotine to this compound primarily occurs during the stages of leaf senescence (aging) and curing , the drying process that tobacco leaves undergo after harvest. nih.govpnas.orgnih.govnih.gov
The primary molecular event driving this accumulation is the induction of the CYP82E4 gene, which encodes the main nicotine N-demethylase enzyme. pnas.orgoup.com While this gene is typically silenced in young, green leaves, its expression is significantly upregulated as the leaves senesce. oup.comresearchgate.net This senescence-associated expression leads to higher levels of this compound being found in the lower, older leaves of the plant compared to the upper, younger leaves. researchgate.net The curing process further intensifies this conversion. nih.govpnas.orgnih.gov
Mammalian Metabolism of l-Nor-nicotine
Formation of l-Nor-nicotine from Nicotine in Mammalian Systems
Involvement of Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2B6) in N-Demethylation
The N-demethylation of nicotine to this compound in human liver microsomes is primarily catalyzed by cytochrome P450 (P450) enzymes. nih.govnih.gov Specific research has identified CYP2A6 and CYP2B6 as the main isoforms involved in this reaction. nih.govdoi.org
These two enzymes exhibit different affinities for nicotine. CYP2A6 is the high-affinity component, while CYP2B6 is the low-affinity component. nih.gov This means that at lower concentrations of nicotine, CYP2A6 is the major contributor to this compound formation. nih.govdoi.orgnih.gov At higher substrate concentrations, the contribution of CYP2B6 becomes more significant. nih.govdoi.orgnih.gov The relative contribution of each enzyme in an individual depends on the expression levels of these isoforms in their liver. nih.govdoi.org
Table 2: Kinetic Parameters of Human P450 Enzymes in Nicotine N-demethylation
| Enzyme | Apparent Km (μM) | Intrinsic Clearance (nl/min/pmol P450) | Role |
|---|---|---|---|
| CYP2A6 | 49 ± 12 | 5.1 | High-affinity component, significant at low nicotine concentrations. |
| CYP2B6 | 550 ± 46 | 12.5 | Low-affinity component, significant at high nicotine concentrations. |
Data sourced from reference nih.gov.
Further Metabolites of l-Nor-nicotine
Once formed, l-nornicotine can be further metabolized in mammalian systems. Studies using rabbit liver microsomal preparations have identified several subsequent metabolites. The incubation of this compound with these enzymatic systems leads to the formation of demethylcotinine (also known as norcotinine). scilit.com Norcotinine has also been detected in the urine of smokers. nih.gov Further analysis has identified two isomeric pyrrolines, myosmine (B191914) and 2-(3-pyridyl)-1(5)-pyrroline , as metabolites of this compound. researchgate.net These findings indicate that this compound is not an end-product but is subject to further biotransformation. scilit.comnih.gov
Identification of Pyrrolines (e.g., Myosmine, 2-(3-pyridyl)-1(5)-pyrroline)
Pyrrolines are a class of compounds chemically related to the pyrrolidine ring of nicotine and this compound. Myosmine, also known as 3-(1-pyrrolin-2-yl)pyridine, is a minor tobacco alkaloid that is structurally related to this compound. nih.govncats.io It is found in various tobacco products and can also be formed during the pyrolysis (high-temperature degradation) of this compound. coresta.org Conversely, the chemical reduction of myosmine can be used as a method to synthesize racemic this compound. wikipedia.org While not a direct intermediate in the primary metabolic pathway of this compound in humans, its presence and formation from this compound under certain conditions are significant in the broader chemical context of tobacco alkaloids.
Influence of Physiological and Genetic Factors on Metabolism
The metabolism of nicotine, and consequently the formation of its metabolites including l-nor-nicotine, is highly variable among individuals. This variability is attributed to a range of physiological and genetic factors that influence the activity of the primary metabolic enzymes. nih.govresearchgate.net
Age, Sex, Ethnicity, and Disease States
Genetic and physiological characteristics play a crucial role in modulating the rate of nicotine metabolism.
Genetic Factors: The most significant genetic contributor to variations in nicotine metabolism is the gene encoding the enzyme Cytochrome P450 2A6 (CYP2A6). nih.govalliedacademies.org This gene is highly polymorphic, with numerous identified variations (alleles) that can lead to different rates of enzyme activity. nih.gov Individuals can be categorized based on their CYP2A6 genotype, which correlates with how quickly they metabolize nicotine. alliedacademies.org Faster metabolism can influence smoking behaviors and dependence. wisc.edunih.gov Approximately 60% of the variability in nicotine metabolism is attributable to genetic factors. nih.gov
| Metabolizer Phenotype | Description | Associated Genotype Example |
|---|---|---|
| Normal Metabolizers | Possess fully functional CYP2A6 enzymes, leading to rapid nicotine clearance. alliedacademies.org | CYP2A61/1 |
| Intermediate Metabolizers | Have a combination of functional and reduced-function alleles, resulting in a moderate rate of metabolism. | CYP2A61/9 |
| Slow Metabolizers | Carry defective or partially active CYP2A6 variants, leading to significantly slower nicotine metabolism and prolonged nicotine effects. alliedacademies.org | CYP2A64/4 (deletion) |
Age, Sex, and Ethnicity: Physiological factors significantly impact metabolic rates.
Age: Evidence regarding the effect of age is mixed. Some studies indicate that nicotine clearance is lower in elderly individuals, potentially due to reduced liver blood flow. nih.gov Other research suggests that the rate of nicotine metabolization may increase with age, possibly due to long-term exposure and natural metabolic changes. mdpi.com
Sex: Women generally metabolize nicotine faster than men. nih.govmdpi.com This difference is influenced by sex hormones; the use of estrogen-containing oral contraceptives and pregnancy can further increase the rate of nicotine and cotinine (B1669453) clearance. nih.govnih.gov
Ethnicity: Significant differences in nicotine metabolism exist across various ethnic groups. nih.gov Studies have shown that, on average, individuals of European descent (Whites) have faster rates of metabolism compared to those of African or Asian descent. nih.govsciencedaily.com These population-level differences are largely explained by the varying frequencies of CYP2A6 alleles that result in slower metabolism. nih.gov
Disease States: Certain health conditions can alter metabolic processes. For example, kidney disease has been identified as a factor that can influence the rate of nicotine metabolism. nih.gov
| Factor | Influence on Nicotine Metabolism Rate | Reference |
|---|---|---|
| Age (Elderly) | Decreased clearance | nih.gov |
| Sex (Female vs. Male) | Faster metabolism | nih.govmdpi.com |
| Hormones (Estrogen use, Pregnancy) | Increased clearance | nih.govnih.gov |
| Ethnicity (e.g., White vs. African American/Asian) | Generally faster in Whites | nih.govsciencedaily.com |
| Disease (Kidney Disease) | Altered metabolism | nih.gov |
Impact of Other Substances and Medications on Metabolic Pathways
The metabolic pathways of nicotine and l-nor-nicotine can be influenced by co-exposure to other substances, including components of tobacco smoke and various medications.
Tobacco Smoke: Tobacco smoke contains numerous compounds, such as polycyclic aromatic hydrocarbons (PAHs), that are potent inducers of hepatic enzymes, particularly CYP1A2. ucsf.edunih.gov While CYP1A2 is not the primary enzyme for nicotine demethylation, its induction reflects a broad mechanism by which smoking can alter the metabolic capacity of the liver, potentially affecting the clearance of various drugs. ucsf.edu
Flavoring Agents: Additives like menthol (B31143) have been shown to inhibit nicotine metabolism, which may prolong its effects. wpmucdn.com
Medications: Various drugs can interact with the enzymes responsible for nicotine metabolism. Since CYP2A6 and CYP2B6 are implicated in the conversion of nicotine to l-nor-nicotine, medications that induce or inhibit these enzymes can alter this specific metabolic pathway. clinpgx.orgpharmaceutical-journal.com For example, drugs that induce CYP2B6, such as carbamazepine (B1668303) and phenytoin, or those that inhibit it could potentially affect the rate of this compound formation. pharmaceutical-journal.com Smoking cessation can reverse enzyme induction, leading to increased plasma levels of drugs metabolized by these pathways, which may require dose adjustments. nih.gov
| Drug/Substance | Metabolic Enzyme(s) Affected | Effect on Metabolism | Reference |
|---|---|---|---|
| Polycyclic Aromatic Hydrocarbons (in smoke) | CYP1A2 | Induction (Increased metabolism of substrates) | ucsf.edunih.gov |
| Menthol | Nicotine metabolizing enzymes | Inhibition (Decreased nicotine metabolism) | wpmucdn.com |
| Carbamazepine, Phenytoin | CYP2B6 | Induction (Potential to increase metabolism of substrates) | pharmaceutical-journal.com |
| Clozapine, Olanzapine | CYP1A2 | Increased clearance in smokers | pharmaceutical-journal.com |
Pharmacological Mechanisms of L nor Nicotine
Interactions with Neurotransmitter Systems
L-nornicotine, a primary metabolite of nicotine (B1678760), demonstrates significant pharmacological activity through its interactions with various neurotransmitter systems in the brain. nih.gov Its effects are particularly notable in its agonistic actions at nicotinic acetylcholine (B1216132) receptors (nAChRs) and its subsequent modulation of dopamine-releasing pathways. ebi.ac.ukoup.com
Modulation of Dopaminergic Pathways
L-nornicotine significantly influences dopaminergic pathways, which are crucial for reward, motivation, and motor control. uky.edujournal-jop.org The primary dopaminergic pathways implicated are the mesolimbic and nigrostriatal systems. uky.edu
The mesolimbic system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is a key substrate for the reinforcing effects of many drugs. uky.eduoup.com L-nornicotine has been shown to increase dopamine (B1211576) levels in the mesolimbic system, particularly in the nucleus accumbens. oup.comoup.com
Studies using brain slices from rat striatum have demonstrated that l-nornicotine produces a dose-dependent increase in electrically stimulated dopamine release. oup.comoup.com This effect is calcium-dependent. nih.gov While concentrations below 1 µM are relatively ineffective, a significant increase in dopamine release occurs at concentrations between 10 and 100 µM. oup.com Further research has indicated that the locomotor stimulant effects of nornicotine (B190312) are dependent on these ascending mesolimbic dopaminergic projections. uky.edu
Both nicotine and l-nornicotine modulate dopaminergic systems, but their mechanisms and effects can differ. Nicotine is well-documented to increase dopaminergic neuronal firing in the VTA, leading to dopamine release in the nucleus accumbens. journal-jop.orgoup.com It also directly enhances dopamine release in the striatum. oup.com
In contrast to nicotine, which has been shown to increase the efficiency of the dopamine transporter (DAT), l-nornicotine has been found to decrease striatal dopamine clearance in a dose-dependent and mecamylamine-sensitive manner, indicating mediation by nAChRs. uky.edu Nicotine's stimulatory effects on dopamine neurons in the VTA are vigorous, and while desensitization occurs, it is less pronounced than in non-dopamine neurons. nih.gov This differential desensitization may lead to a disinhibition of dopamine neurons, sustaining their increased response to nicotine. nih.gov
Research comparing the enantiomers of this compound found that R(+)-nornicotine is more potent than S(-)-nornicotine in stimulating dopamine release in slices of the rat nucleus accumbens. nih.gov This contrasts with nicotine, where the S(-) enantiomer is generally more potent. nih.gov
Table 3: Comparative Effects on Dopamine Systems
| Effect | l-Nornicotine | Nicotine |
|---|---|---|
| Dopamine Release in Nucleus Accumbens | Increases, dose-dependently oup.com | Increases oup.com |
| Striatal Dopamine Clearance | Decreases uky.edu | Increases uky.edu |
| Effect on Dopamine Transporter (DAT) | Decreases clearance uky.edu | Increases efficiency uky.edu |
Influence on Other Neurotransmitter Systems (e.g., GABAergic, Serotonergic, Noradrenergic, Cholinergic)
While the primary mechanism of action for l-nornicotine involves nicotinic acetylcholine receptors (nAChRs), its effects ripple throughout the brain, influencing a variety of other neurotransmitter systems. journal-jop.orgnih.gov This indirect modulation contributes to its complex pharmacological profile.
Similar to nicotine, l-nornicotine's activation of nAChRs can lead to the release of several key neurotransmitters, including:
Dopamine: The stimulation of the dopaminergic system, particularly in the nucleus accumbens, is a crucial factor in the reinforcing and behavioral effects of nicotine and, by extension, l-nornicotine. journal-jop.orgnih.gov
Glutamate (B1630785): Non-nicotine alkaloids, including this compound, can activate glutamatergic neurotransmission by stimulating nAChRs on neuronal terminals. frontiersin.org This enhancement of glutamatergic activity is associated with psychomotor sensitization. frontiersin.org
GABA: The interaction between nicotine and the GABAergic system is complex. Nicotine can stimulate the release of GABA from brain parts in a calcium-dependent manner. researchgate.net This modulation of GABAergic interneurons can, in turn, affect the mesolimbic dopamine system. researchgate.net
Serotonin (B10506): Nicotine exposure has been shown to lower the utilization of serotonin in the hippocampus. nih.gov Nicotinic cholinergic signaling can also mediate antinociceptive effects through interactions with serotonergic receptors. mdpi.com
Norepinephrine (B1679862): Nicotinic agonists can influence noradrenergic pathways, which play a role in arousal, attention, and pain modulation. journal-jop.orgnih.gov
Acetylcholine: By acting on presynaptic nAChRs, l-nornicotine can enhance the release and metabolism of acetylcholine itself, creating a feedback loop within the cholinergic system. journal-jop.orgnih.gov
The activation of these various neurotransmitter systems by nicotinic compounds like l-nornicotine underlies the wide range of their pharmacological effects, from cognitive enhancement to addiction potential. journal-jop.orgnih.gov
Comparative Pharmacology with Nicotine and Other Alkaloids
Similarities and Differences in Psychomotor Effects
The psychomotor effects of l-nornicotine show both similarities and notable differences when compared to S(-)-nicotine. nih.gov While both compounds can influence locomotor activity, the patterns of these effects differ, suggesting distinct underlying mechanisms. nih.gov
A key difference lies in their acute effects. S(-)-nicotine typically produces a biphasic response: an initial period of hypoactivity followed by a dose-related hyperactivity. nih.gov In contrast, acute administration of l-nornicotine (specifically the S(-)-enantiomer) does not induce this rebound hyperactivity. nih.gov At lower doses, l-nornicotine has no significant effect on locomotor activity, while higher doses lead to transient hypoactivity. nih.gov
With repeated administration, tolerance develops to the hypoactive effects of both S(-)-nicotine and S(-)-nornicotine. nih.gov However, sensitization to hyperactivity is readily observed with repeated S(-)-nicotine, a hallmark of its psychostimulant properties. nih.gov For S(-)-nornicotine, hyperactivity only emerges after repeated administration, suggesting a slower development of its psychostimulant effects. nih.gov The R(+)-enantiomer of this compound, even with repeated administration, does not produce hyperactivity. nih.gov
Despite these differences, there are also commonalities. Repeated administration of either enantiomer of this compound can alter the locomotor response to a subsequent challenge with S(-)-nicotine, indicating some shared mechanisms of action. nih.gov Both l-nicotine and l-nornicotine have been shown to increase response rates in certain behavioral schedules at low doses and decrease them at high doses. nih.gov
Interactive Data Table: Comparative Psychomotor Effects of Nicotine and this compound Enantiomers
| Compound | Acute Effect (Low Dose) | Acute Effect (High Dose) | Repeated Administration Effect |
|---|---|---|---|
| S(-)-Nicotine | Biphasic: transient hypoactivity followed by hyperactivity | Biphasic: transient hypoactivity followed by hyperactivity | Tolerance to hypoactivity, sensitization to hyperactivity |
| S(-)-Nornicotine | No effect | Transient hypoactivity | Tolerance to hypoactivity, emergence of hyperactivity |
| R(+)-Nornicotine | No effect | Transient hypoactivity | Tolerance to hypoactivity, no hyperactivity |
Reinforcing Properties and Abuse Potential
Evidence suggests that l-nornicotine possesses reinforcing properties and abuse potential, though it may be less potent than nicotine in this regard. oup.comoup.com The primary indicator of a drug's abuse potential is its ability to be self-administered, and studies have shown that rats will intravenously self-administer this compound. oup.comnih.gov
The reinforcing effects of l-nornicotine are linked to its ability to increase dopamine levels in the midbrain, particularly in the nucleus accumbens, a key region of the brain's reward pathway. oup.comoup.com Furthermore, l-nornicotine can substitute for nicotine in drug discrimination studies, indicating that it produces similar subjective effects. oup.comoup.com It also partially substitutes for other stimulants like cocaine and amphetamine. oup.comoup.com
Analgesic Properties and nAChR Targets for Pain Modulation
l-Nornicotine, particularly the S(-)-enantiomer, has demonstrated significant analgesic properties in various preclinical models of pain. researchgate.netnih.gov This has led to interest in its potential as a novel analgesic, especially given that it appears to have a better pharmacokinetic profile and produces less toxicity than nicotine. researchgate.netnih.govnih.gov The analgesic effects of this compound are mediated through its action on neuronal nicotinic acetylcholine receptors (nAChRs), which are known to be important targets for pain modulation. researchgate.netnih.govnih.gov
The S(-)-enantiomer of this compound has been shown to be more potent in producing analgesia compared to the R(+)-enantiomer. researchgate.netnih.gov Interestingly, the undesirable side effects, such as motor in-coordination and reduced locomotor activity, are more pronounced with the R(+)-enantiomer. researchgate.netnih.gov This stereoselectivity suggests the possibility of separating the therapeutic analgesic effects from the unwanted side effects by utilizing the S(-)-enantiomer. researchgate.netnih.gov
The analgesic efficacy of S(-)-nornicotine has been demonstrated in rodent models of both acute and persistent pain. researchgate.netnih.gov It has shown effectiveness in models where central sensitization is a key factor, such as the chronic constriction nerve injury model of peripheral neuropathy and the formalin model of tonic inflammatory pain. researchgate.netnih.govnih.gov In a rat model of acute pain (the thermal plantar test), S(-)-nornicotine produced a dose-dependent increase in the latency to paw withdrawal. nih.gov Both S(-)-nornicotine and R(+)-nornicotine have been found to dose-dependently reverse mechanical hypersensitivity in models of traumatic peripheral neuropathic pain. mdpi.com
A significant finding in the study of l-nornicotine's analgesic properties is its interaction with the opioid system. researchgate.netnih.gov Research has shown that combining a sub-analgesic dose of S(-)-nornicotine with a low dose of morphine can produce maximum analgesic effectiveness without significant side effects. researchgate.netnih.govnih.gov This suggests a synergistic or supra-additive effect between nicotinic and opioid systems in pain modulation. nih.gov
This interaction opens up the possibility of combination therapies for a broad spectrum of pain, including nociceptive and neuropathic pain. researchgate.netnih.govnih.gov By combining S(-)-nornicotine with an opioid, it may be possible to achieve effective pain relief with lower doses of each drug, thereby reducing the risk of side effects associated with both classes of drugs. nih.gov The nicotinic-acetylcholine system is known to modulate the self-administration of several classes of abused drugs, including opioids, and there is evidence of bidirectional interaction between the opioid and nicotinic systems. rethinktobaccoindiana.org
Interactive Data Table: Analgesic and Side Effect Profile of this compound Enantiomers
| Enantiomer | Analgesic Efficacy | Undesirable Side Effects (Motor In-coordination, Ataxia) |
|---|---|---|
| S(-)-Nornicotine | High | Less Pronounced |
| R(+)-Nornicotine | Low | More Pronounced |
Cardiovascular Effects
The cardiovascular effects of l-nornicotine have been investigated, particularly in comparison to its parent compound, nicotine, and between its different stereoisomers. Generally, this compound is considered less potent than S(-)-nicotine in producing cardiovascular changes. nih.gov Studies in rats have shown that acute administration of both S(-) and R(+) this compound enantiomers leads to similar increases in blood pressure and heart rate. nih.govnih.gov This effect is consistent with the general action of nicotinic agonists, which can stimulate the sympathetic nervous system and the adrenal medulla, leading to the release of catecholamines like epinephrine (B1671497) and norepinephrine that increase heart rate and blood pressure. wikipedia.orgdrugbank.comnews-medical.net
A key difference emerges with repeated administration. Tolerance develops to the pressor (blood pressure-increasing) effects of R(+)-nornicotine, but not to those of S(-)-nornicotine, across multiple treatments. nih.govnih.gov This suggests a differential adaptation of the cardiovascular system to the two enantiomers over time. Furthermore, in studies with dogs, R(+)-nornicotine was reported to have a longer duration of cardiovascular effects compared to S(-)-nornicotine (45 minutes vs. 20 minutes, respectively). researchgate.netnih.gov The reduced cardiovascular potency of this compound compared to nicotine has suggested it might be better tolerated in certain clinical applications. nih.gov
| Parameter | S(-)-Nornicotine | R(+)-Nornicotine | Reference |
|---|---|---|---|
| Acute effect on Blood Pressure & Heart Rate | Increases | Increases (similar to S(-) enantiomer) | nih.govnih.gov |
| Effect of Repeated Administration on Blood Pressure | No tolerance development | Tolerance develops | nih.govnih.gov |
| Duration of Cardiovascular Effects (in dogs) | ~20 minutes | ~45 minutes | researchgate.netnih.gov |
Structure-Activity Relationships of l-Nor-nicotine
The biological activity of this compound is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies investigate how modifications to the this compound molecule alter its pharmacological effects. Research has shown that both the pyridine (B92270) and the pyrrolidine (B122466) rings are essential for its catalytic activity in certain chemical reactions, indicating their importance for its biological interactions as well. researchgate.net
One area of SAR research has focused on N'-acylnornicotines. Studies on the germination-inhibiting properties of various synthetic acylnornicotines revealed that the length of the acyl chain significantly influences activity. tandfonline.com Among N'-acylnornicotines without hydroxyl groups, those with medium-length chains, specifically N'-hexanoyl, N'-octanoyl, and N'-decanoylthis compound, demonstrated the highest inhibitory activity. tandfonline.com In contrast, acylnornicotines with longer chains, such as linoleyl and linolenylthis compound, showed weak activity. tandfonline.com The introduction of a hydroxyl group to the acyl chain also modulated the activity, with its effect being dependent on the chain length. tandfonline.com These findings highlight that specific structural features, such as the length and substitution of the N-acyl chain, are critical determinants of the biological activity of this compound derivatives.
Ligand-Receptor Interactions and Molecular Modeling
l-Nornicotine exerts its effects primarily by interacting with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems. news-medical.netbiosynth.com this compound acts as an agonist at these receptors, meaning it binds to and activates them. ontosight.ai It displays a notable affinity for specific nAChR subtypes, particularly those containing α6 and α7 subunits. ncats.iowikipedia.org
Molecular modeling and computational chemistry have become invaluable tools for understanding the precise interactions between this compound and its receptor targets at the atomic level. nih.gov These in silico methods allow researchers to build three-dimensional models of the nAChR binding site and simulate how this compound docks within it. nih.govmdpi.compensoft.net For instance, molecular mechanics and dynamics simulations have been used to model the binding pocket of the nAChR, identifying key amino acid residues that are crucial for ligand interaction. nih.gov Modeling studies of a related compound, glycosylated this compound, have predicted specific hydrogen bonding interactions with amino acid residues like phenylalanine, glutamine, and aspartic acid within the Aβ protein, suggesting potential mechanisms of action in different biological contexts. mdpi.com Furthermore, molecular dynamics simulations have been employed to elucidate the mechanism of nicotine's conversion to this compound by the enzyme CYP82E4, revealing how a single amino acid mutation distant from the active site can alter the protein's flexibility and function. nih.gov These computational approaches provide structural insights that are critical for rationalizing the observed pharmacology and for designing novel compounds with specific activities. biosynth.com
Enantiomeric Differences in Pharmacological Activity (S(−)- vs. R(+)-nornicotine)
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: S(-)-nornicotine and R(+)-nornicotine. ncats.io These enantiomers can exhibit distinct pharmacological profiles due to the stereospecific nature of their interactions with biological receptors. nih.govontosight.ai
Significant differences have been observed in their neurochemical effects. R(+)-nornicotine is reportedly more potent than S(-)-nornicotine at stimulating dopamine release in the nucleus accumbens, a key brain region involved in reward. nih.govresearchgate.netnih.gov Conversely, S(-)-nornicotine is more effective than the R(+) enantiomer at inducing dopamine release in the rat striatum. nih.gov This suggests that the enantiomers may preferentially interact with different nAChR subtypes that are regionally distributed in the brain. nih.gov
These neurochemical differences translate into distinct behavioral effects. In studies of nicotine self-administration in rats, R(+)-nornicotine was found to be more potent than S(-)-nornicotine at reducing the intake of S(-)-nicotine. nih.gov Regarding cardiovascular effects, while both enantiomers cause an acute increase in blood pressure, tolerance to this effect develops with repeated administration of R(+)-nornicotine, but not S(-)-nornicotine. nih.govnih.gov
| Pharmacological Effect | S(-)-Nornicotine | R(+)-Nornicotine | Reference |
|---|---|---|---|
| Dopamine Release (Nucleus Accumbens) | Less Potent | More Potent | nih.govresearchgate.netnih.gov |
| Dopamine Release (Striatum) | More Effective | Less Effective | nih.gov |
| Reduction of Nicotine Self-Administration | Less Potent | More Potent | nih.gov |
| Cardiovascular Pressor Effect (Repeated Dosing) | No Tolerance | Tolerance Develops | nih.govnih.gov |
Toxicological Considerations of L nor Nicotine
Formation of Carcinogenic Nitrosamines from l-Nor-nicotine
l-Nor-nicotine, a minor tobacco alkaloid and a metabolite of nicotine (B1678760), is a significant precursor to the formation of carcinogenic tobacco-specific nitrosamines (TSNAs). cancer.govmdpi.com The process of nitrosation, which can occur both in tobacco products and endogenously within the human body, converts l-nor-nicotine into highly carcinogenic compounds. cancer.gov
N'-nitrosonornicotine (NNN) as a Potent Carcinogen
N'-nitrosothis compound (NNN) is a potent carcinogen formed from the nitrosation of This compound (B190312). cancer.govdfg.de The International Agency for Research on Cancer (IARC) has classified NNN as a Group 1 carcinogen, meaning it is carcinogenic to humans. oup.comwikipedia.org NNN is considered a significant factor in the development of esophageal and oral cavity cancers in tobacco users. cancer.govoup.com Studies in laboratory animals have demonstrated that NNN consistently causes tumors in the oral cavity, esophagus, and nasal cavity. dfg.defederalregister.gov All users of tobacco products are exposed to considerable amounts of NNN. dfg.de
Mechanisms of Nitrosamine Formation
The formation of NNN from l-nor-nicotine occurs through a process called nitrosation. This chemical reaction involves the conversion of organic compounds into nitroso derivatives by the addition of a nitrosonium (N=O) group. wikipedia.org
Nitrosation of l-nor-nicotine can happen in several environments:
During tobacco processing: The curing, aging, and processing of tobacco leaves provide the conditions for the nitrosation of this compound to NNN. wikipedia.orgresearchgate.net
During the burning of tobacco: The combustion process in cigarettes also leads to the formation of NNN. wikipedia.org
Endogenously in the human body: l-Nor-nicotine present in tobacco products can undergo nitrosation in the acidic environment of the stomach or in the oral cavity. cancer.govwikipedia.orgnih.gov In the stomach, stomach acid reacts with nitrites, often found in preserved foods, to form nitrous acid, which then provides the nitrosonium group for the reaction. wikipedia.org In the oral cavity, certain bacteria can catalyze nitrosation reactions even at a neutral pH. nih.gov Saliva contains nitrite, and its concentration can increase after consuming foods containing nitrate. nih.gov Studies have shown that NNN can be formed from this compound in human saliva without the addition of other substances. nih.gov
The chemical process involves the reaction of l-nor-nicotine, a secondary amine, with a nitrosating agent. The nitrogen atom on the pyrrolidine (B122466) ring of this compound gains a nitroso group, resulting in the formation of NNN. wikipedia.org This reaction is more facile with this compound compared to the nitrosation of nicotine. dfg.de
Cellular and Molecular Toxicity
Cytotoxicity in Cellular Models
Studies on various cell lines have demonstrated the cytotoxic effects of nicotine and its metabolites. Nicotine has been shown to be damaging to cell viability in keratinocytes, cardiomyocytes, and hepatocytes, with high concentrations leading to significant cell death. nih.gov In human lung fibroblasts (MRC-5), high concentrations of nicotine induced marked cell death. mdpi.com While direct studies on l-nor-nicotine cytotoxicity are less common, its structural similarity to nicotine suggests potential for similar effects. Some studies have indicated that at higher concentrations, nicotine can induce cytotoxicity in immortalized and malignant oral keratinocytes. researchgate.net Research has also shown that this compound can induce a nicotine-like genotoxic response at concentrations near the limits of cytotoxicity. nih.gov
Genotoxicity and Mutagenic Potency
While nicotine itself is generally not considered a direct mutagen in bacterial tests, studies in mammalian cells suggest it can cause chromosomal damage. nih.gov l-Nor-nicotine has been shown to induce a genotoxic response similar to nicotine in Chinese hamster ovary cells. nih.gov This indicates a potential for l-nor-nicotine to cause DNA damage. Direct genotoxic effects of nicotine have been observed in human tonsillar cells and lymphocytes, causing a dose-dependent increase in DNA migration. oup.com The formation of NNN from l-nor-nicotine is a primary concern for genotoxicity, as NNN is a known carcinogen that can form DNA adducts, leading to mutations. mdpi.com
Effects on Cell Growth and Apoptotic Pathways
Nicotine and its metabolites can have complex effects on cell growth and apoptosis (programmed cell death). Nicotine has been shown to promote cell proliferation and inhibit apoptosis in some cancer cell lines, which can contribute to tumor growth. nih.govfrontiersin.org It can activate signaling pathways that promote cell survival and angiogenesis (the formation of new blood vessels). nih.govfrontiersin.org For instance, nicotine can stimulate the release of factors that lead to increased cell proliferation and the inhibition of apoptosis. frontiersin.org In contrast, some studies have shown that nicotine can induce apoptosis at high concentrations. researchgate.net Recent research suggests that this compound may have neuroprotective effects by reducing apoptotic cell death and enhancing cellular proliferation in certain models. biorxiv.orgbiorxiv.org One study found that this compound rescued the decrease in the anti-apoptotic protein Bcl-2, suggesting it may act through this pathway to prevent cell death. biorxiv.orgbiorxiv.org These seemingly contradictory findings highlight the complex and context-dependent effects of these compounds on cellular pathways.
Comparative Toxicology with Nicotine and Tobacco Smoke Components
The toxicological profile of l-nornicotine, a primary metabolite of nicotine, presents a complex picture when compared to nicotine and other components of tobacco smoke. While it shares some similarities with nicotine due to its structural resemblance, there are notable differences in its biological activity and toxicity.
Research indicates that (±)-nornicotine may possess less toxicity relative to (–)-nicotine, based on its reduced selectivity for the ganglionic-like α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. nih.gov Furthermore, (±)-nornicotine has been shown to be approximately 10-fold less potent than (–)-nicotine in its reinforcing effects. nih.gov
In rodent models, both S(−)- and R(+)-nornicotine caused dose-related effects on motor coordination. However, R(+)-nornicotine was found to be about twice as potent as S(−)-nornicotine in this regard. nih.gov There are also reported cases of neurotoxicity and cardiotoxicity associated with this compound. researchgate.netresearchgate.net
Assessment in Low-Nicotine and Nicotine-Free Tobacco Products
While the levels of some tobacco-specific nitrosamines (TSNAs), such as NNK [4-(methylnitrosoamino)-1-(3-pyridyl)-1-butanone], were substantially lower in nicotine-free and low-nicotine cigarettes, the levels of NNN (N'-nitrosothis compound), a carcinogen derived from this compound, were higher in nicotine-free cigarettes than in low-nicotine ones. nih.gov This suggests that reducing nicotine content does not uniformly decrease the presence of all harmful compounds. In fact, aromatic amines were found to be higher in nicotine-free cigarettes compared to their low-nicotine counterparts. nih.govnih.gov
Toxicological analyses have shown that cigarette smoke condensates (CSCs) from nicotine-free, low-nicotine, and reference cigarettes exhibit similar mutagenic potency in the Ames test and cause comparable dose-dependent damage to normal human bronchial epithelial cells. nih.govnih.gov However, the smoke condensate from nicotine-free cigarettes showed greater inhibitory effects on cell growth. nih.govnih.gov These findings challenge the perception that low-nicotine or nicotine-free cigarettes are less harmful. nih.govnih.gov
| Cigarette Type | Nicotine Yield (mg/cig) | NNN (ng/cig) | NNK (ng/cig) | Aromatic Amines |
| Nicotine-Free (Quest®) | <0.05 | 67.9 | 10.3 | Higher |
| Low-Nicotine (Quest®) | 0.6 | 49.2 | 24.8 | Lower |
| Reference (2R4F) | 0.8 | - | 132.0 | - |
Role of Nicotine in Attenuating Cytotoxicity
Intriguingly, research suggests that nicotine itself may play a role in mitigating some of the cytotoxic effects of tobacco smoke. Studies on cigarette smoke condensates (CSCs) have shown that the condensate from nicotine-free cigarettes had more pronounced inhibitory effects on the growth of normal human bronchial epithelial cells compared to condensates from low-nicotine and reference cigarettes. nih.govnih.gov When nicotine was added back to the nicotine-free condensate, this inhibitory effect was attenuated. nih.govnih.gov
Developmental and Neurotoxicological Implications
The developmental and neurotoxicological effects of l-nornicotine are an area of growing concern, particularly in the context of prenatal and adolescent exposure to tobacco products. Nicotine and its metabolites, including this compound, can cross the placenta and are found in the breast milk of mothers who smoke. wikipedia.org
Prenatal exposure to nicotine has been linked to a range of adverse outcomes, including low birth weight, sudden infant death syndrome (SIDS), and behavioral disorders such as attention deficit hyperactivity disorder (ADHD). researchgate.net Animal studies have shown that nicotine exposure during critical periods of brain development can lead to lasting impairments in neural and behavioral functions. researchgate.netdiva-portal.org These effects are observed even at low doses, mimicking exposure to secondhand smoke. researchgate.net
This compound itself has been implicated in neurotoxic processes. It can participate in the aberrant glycation of proteins, a process that could have pathological consequences. nih.gov However, in the context of Alzheimer's disease, this compound-based glycation of the amyloid-β protein has been found to reduce peptide aggregation, suggesting a potentially complex and even fortuitous role in this specific pathology. nih.gov
Furthermore, studies have shown that both nicotine and this compound can protect cultured striatal neurons against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity. nih.gov This neuroprotective effect appears to be mediated by nicotinic receptors. nih.gov
Adolescence is another period of heightened vulnerability to the neurotoxic effects of nicotine. researchgate.net Exposure during this time can have persistent effects on nicotinic receptor regulation. researchgate.net
| Compound | Reported Effect |
| Nicotine | Crosses the placenta and is found in breast milk. wikipedia.org Associated with low birth weight, SIDS, and ADHD with prenatal exposure. researchgate.net Can have neuroprotective effects against NMDA receptor-mediated neurotoxicity. nih.gov |
| l-Nornicotine | Participates in protein glycation. nih.gov Can reduce amyloid-β peptide aggregation. nih.gov May have neuroprotective effects against NMDA receptor-mediated neurotoxicity. nih.gov |
Analytical Methodologies for L nor Nicotine Quantification and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of nornicotine (B190312) analysis, enabling its separation from a complex mixture of other alkaloids and matrix components. Both gas and liquid chromatography are widely employed, each offering distinct advantages.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful and established technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The analysis of minor tobacco alkaloids has been successfully performed using GC with various detectors, including flame ionization detection (FID), nitrogen-phosphorus detection (NPD), and mass spectrometry (MS). nih.gov
A significant advancement in this area is the use of gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov This technique enhances specificity by utilizing multiple reaction monitoring (MRM), which minimizes background interferences from the sample matrix. nih.gov This leads to lower detection limits and more reliable quantification. nih.gov For instance, a GC-MS/MS method has been developed for the simultaneous quantification of this compound and other minor alkaloids in tobacco filler, reporting this compound concentrations in the range of 659–986 µg/g in popular U.S. cigarette brands. nih.govacs.orgcabidigitallibrary.org
For quantitative analysis, an internal standard is crucial. Deuterated this compound (d4-nornicotine) is often used as an internal standard for this compound to ensure accuracy. nih.govcoresta.org In some methods, nicotine (B1678760) is first demethylated to this compound, which is then derivatized using a chiral agent like (-)-camphanic acid. The resulting diastereomeric amides are then separated on a capillary GC column, allowing for the determination of enantiomeric purity. nih.govacs.org
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Internal Standard | d4-Nornicotine | nih.govcoresta.org |
| Application | Quantification of minor alkaloids in cigarette filler | nih.govacs.orgcabidigitallibrary.org |
| Reported Concentration Range | 659–986 µg/g (in 50 top-selling US cigarette brands) | nih.govacs.orgcabidigitallibrary.org |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing this compound and other tobacco alkaloids, especially in biological fluids like urine and plasma. nih.govplos.org This preference is due to its high sensitivity, specificity, and ability to analyze non-volatile or thermally labile compounds without derivatization. spectroscopyonline.comunito.it
LC-MS/MS methods allow for the simultaneous determination of this compound along with nicotine and its primary metabolites. plos.orgrestek.com The use of isotope-labeled internal standards, such as d4-nornicotine, is standard practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov Methods have been developed that can quantify this compound down to low levels, even in the presence of high concentrations of isobaric compounds like anabasine (B190304). nih.gov For example, a capillary LC-ESI-MS/MS method has been reported for the efficient analysis of low concentrations of this compound, anabasine, and anatabine (B1667383) in smokers' urine. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Ionization | Positive Electrospray Ionization (ESI) | nih.gov |
| Column | Thermo Scientific Aquasil C18 (150 × 0.5 mm, 5 μ) | nih.gov |
| Mobile Phase | 60% aqueous 20 mM ammonium (B1175870) formate (B1220265) and 40% acetonitrile (B52724) | nih.gov |
| Application | Quantification in smokers' urine | plos.orgnih.gov |
| Linear Range | 2-1,000 ng/mL (in urine) | restek.com |
For highly polar compounds like this compound, which show limited retention on traditional reversed-phase C18 columns, Hydrophilic Interaction Chromatography (HILIC) is an effective alternative. thermofisher.comakjournals.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing excellent retention and separation for polar analytes. thermofisher.comakjournals.com
The use of HILIC-MS/MS offers several advantages, including increased sensitivity due to the high organic content of the mobile phase enhancing ESI efficiency. akjournals.com A rapid HILIC-MS/MS method has been established for the determination of this compound, nicotine, cotinine (B1669453), and anabasine in tobacco. akjournals.comresearchgate.net This method uses isocratic elution with an acetonitrile-water mobile phase, achieving a chromatographic run time of less than 4 minutes. akjournals.com The limit of quantification for this compound in tobacco using this method was reported as 20 µg/g. akjournals.comresearchgate.net It is important to note that buffer selection, such as using ammonium acetate, is critical in HILIC to ensure stable retention times and good peak shape for basic compounds like this compound. windows.net
Liquid Chromatography (LC) and LC-Tandem Mass Spectrometry (LC-MS/MS)
Spectroscopic Methods
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and determination of the enantiomeric purity of l-nornicotine.
NMR spectroscopy is a powerful tool for determining the enantiomeric composition of chiral molecules like this compound. mdpi.com Both ¹H and ¹³C NMR can be used for this purpose. The addition of a chiral shift reagent, such as tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]ytterbium [Yb(tfc)₃], can induce separate signals for the (S)- and (R)-enantiomers in the NMR spectrum, allowing for their ratio to be determined. nih.gov While ¹H NMR can be used, ¹³C NMR is often considered more advantageous for routine analysis as it can provide more precise determinations, with the ability to detect at least 1% of the (R)-enantiomer in a sample of (S)-nicotine. acs.orgnih.gov
Furthermore, deuterium (B1214612) (²H) NMR, specifically Site-Specific Natural Isotope Fractionation determined by NMR (SNIF-NMR), is used to determine the source of nicotine and related alkaloids. nih.govacs.org This technique measures the site-specific ²H/¹H isotope ratios within a molecule, which can vary depending on the geographical origin or whether the compound is natural or synthetic. nih.govacs.orgmagritek.com Although challenging due to the low natural abundance and low gyromagnetic ratio of deuterium, modern high-sensitivity NMR spectrometers can measure these ratios. magritek.com
Sample Preparation and Extraction Procedures
Effective sample preparation is a critical prerequisite for accurate and reliable quantification of l-nornicotine, as it involves extracting the analyte from a complex matrix and removing interfering substances.
Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). bohrium.com For tobacco samples, a typical procedure involves grinding the sample, followed by extraction with a solvent. akjournals.com An extraction method using an acetonitrile:water mixture in an ultrasonic bath has been shown to be effective. akjournals.comresearchgate.net For biological samples like urine or plasma, a "dilute-and-shoot" approach after protein precipitation or a more thorough clean-up using SPE is common. nih.govnih.gov Mixed-mode SPE cartridges are often used to effectively extract nicotine and its metabolites from these complex matrices. nih.gov
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for the determination of tobacco alkaloids. coresta.org This procedure involves mixing the ground sample with water and acetonitrile, followed by the addition of salts to induce phase separation and clean-up, providing a simple and efficient extraction. coresta.org The choice of extraction solvent and pH is crucial for recovery; for instance, alkalinizing the sample with sodium hydroxide (B78521) (NaOH) significantly increases the recovery of alkaloids like this compound (pKa ≈ 9.5). coresta.org
Application of Analytical Methods in Biological Samples (e.g., Urine, Serum, Plasma)
The quantification of l-nornicotine in biological matrices is crucial for understanding tobacco exposure and metabolism. Analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely applied to measure l-nornicotine in human samples such as urine, serum, and plasma. researchgate.netsigmaaldrich.com These methods are valued for their high sensitivity and specificity, which are necessary for detecting the typically low concentrations of this minor alkaloid. nih.gov
In clinical and research settings, these analytical methods support the evaluation of nicotine dependency and the monitoring of tobacco use. researchgate.net For instance, a validated high-throughput LC-MS/MS method was developed for the simultaneous measurement of nicotine, its metabolites, and other tobacco alkaloids, including this compound, in urine. nih.gov This method involves a simple dilution of the urine sample with an acetonitrile solution containing deuterated internal standards, followed by chromatographic separation on a C18 column. nih.gov Such approaches are sensitive enough to detect low concentrations, making them suitable for large-scale population studies. nih.gov
Similarly, methods for analyzing serum and plasma have been established. researchgate.netsigmaaldrich.com An HPLC-tandem mass spectrometry procedure can simultaneously and accurately quantify this compound in either serum or urine, with limits of quantification reported to be as low as 0.5 to 5 µg/L. researchgate.net These measurements are integral to clinical programs for treating tobacco dependency, where they can help guide nicotine replacement therapy or confirm abstinence. researchgate.net
The following table summarizes findings from a study that measured l-nornicotine and other minor alkaloids in the urine of daily cigarette smokers.
Urinary Concentrations of Minor Tobacco Alkaloids in Smokers
| Analyte | N | Mean (ng/mL) | Standard Deviation (ng/mL) | Median (ng/mL) | Range (ng/mL) |
|---|---|---|---|---|---|
| This compound | 827 | 78.3 | 148 | 98.9 | 0.6 - 1590 |
| Anatabine | 827 | 6.38 | 7.22 | 4.02 | ND - 53.6 |
| Anabasine | 827 | 8.56 | 10.3 | 5.53 | ND - 93.3 |
Data sourced from a study on 827 smokers. ND = Not Detected. nih.gov
Challenges in Analytical Characterization and Future Directions
Despite the availability of sensitive analytical methods, the quantification and characterization of l-nornicotine present several challenges. A primary analytical hurdle is the presence of isobaric compounds, particularly anabasine, which has the same nominal mass as this compound. allenpress.com This requires effective chromatographic separation prior to mass spectrometric detection to ensure accurate quantification. nih.govallenpress.com
A significant challenge in the field is the lack of standardization in analytical protocols and reporting practices among laboratories. allenpress.com Proficiency testing surveys have revealed wide divergences in the qualitative and quantitative reporting thresholds for nicotine-related compounds, which can lead to misinterpretation of results. allenpress.com For example, qualitative cutoffs for this compound can vary substantially, creating a risk for inconsistent classification of exposure. allenpress.com The development and adoption of standardized methods, such as the hybrid gas chromatography-mass spectrometry (GC-MS) method developed in one collaborative study, are crucial for improving the reliability and comparability of data across different labs. researchgate.net
Furthermore, the complexity of biological matrices necessitates robust sample preparation techniques, such as solid-phase extraction, to remove interfering substances before analysis. sigmaaldrich.com The accuracy of quantification also relies heavily on the availability of high-purity certified reference materials and isotopically labeled internal standards, such as (±)-Nornicotine-D4. nist.govcerilliant.comacs.org
Future directions in the analytical characterization of l-nornicotine should focus on several key areas. There is a pressing need for the establishment of evidence-based guidelines to standardize reporting thresholds and analytical methodologies. allenpress.com This will enhance the consistency and reliability of data used for clinical and regulatory purposes. allenpress.com The continued development of more advanced and higher-resolution analytical techniques will aid in overcoming challenges like isobaric interferences and improve the limits of detection. acs.org
Preclinical Research Models and Methodologies Involving L nor Nicotine
In Vitro Studies
Receptor Binding and Functional Assays on nAChR Subtypes
L-Nor-nicotine, a metabolite of nicotine (B1678760), demonstrates significant interaction with various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. These receptors, which are ligand-gated ion channels, are crucial in a variety of physiological processes. The activity of l-nor-nicotine has been characterized through receptor binding and functional assays, revealing a distinct profile compared to its parent compound, nicotine.
Research indicates that l-nor-nicotine is an agonist at several nAChR subtypes. For instance, studies have shown its ability to activate different nAChR subtypes, which may contribute to its unique pharmacological effects. nih.gov While nicotine is a potent full agonist for α4β2 and α6/3β2β3 nAChRs, l-nor-nicotine's activity profile across these and other subtypes, such as α3β4 and α7, has been a subject of investigation to understand its specific contributions to nicotinic signaling. frontiersin.org The interaction of l-nor-nicotine with nAChRs is a key area of research for understanding its potential physiological and behavioral effects. chemfaces.com
The binding affinity of l-nor-nicotine to nAChR subtypes has been quantified in various studies. For example, in vitro data has shown stereoselectivity in binding, with the S(−)-enantiomer and R(+)-enantiomer of nornicotine (B190312) exhibiting different binding affinities. One study reported Ki values of 34.3 ± 2.4 nM for S(−)-nornicotine and 17.3 ± 0.2 nM for R(+)-nornicotine, suggesting a lack of stereoselectivity in binding despite observing stereoselective analgesic effects in vivo. nih.gov
Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers at nAChRs
| Compound | Ki (nM) |
| S(−)-Nornicotine | 34.3 ± 2.4 |
| R(+)-Nornicotine | 17.3 ± 0.2 |
Data from a study on the analgesic and toxic effects of this compound enantiomers. nih.gov
Enzyme Inhibition Assays for Metabolic Enzymes
The metabolism of nicotine to l-nor-nicotine is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2B6. nih.govacs.org Enzyme inhibition assays are crucial for understanding how various compounds might alter the metabolic pathways of nicotine and its metabolites.
Studies have investigated the inhibitory effects of various substances on the formation of l-nor-nicotine. For example, cannabidiol (B1668261) (CBD) has been shown to inhibit the CYP2A6- and CYP2B6-mediated formation of this compound from nicotine. nih.govacs.orgacs.org In one study, CBD exhibited IC50,u values of 0.23 ± 0.14 µM and 0.030 ± 0.0050 µM for the inhibition of this compound formation by CYP2A6 and CYP2B6, respectively. nih.govacs.org Similarly, 7-hydroxy-CBD (7-OH-CBD) also demonstrated inhibitory activity against these enzymes. nih.govacs.org
Table 2: Inhibition of l-Nor-nicotine Formation by CBD and 7-OH-CBD
| Inhibitor | Enzyme | IC50,u (µM) |
| CBD | CYP2A6 | 0.23 ± 0.14 |
| CBD | CYP2B6 | 0.030 ± 0.0050 |
| 7-OH-CBD | CYP2A6 | 0.16 ± 0.08 |
| 7-OH-CBD | CYP2B6 | 0.11 ± 0.030 |
IC50,u represents the unbound concentration of the inhibitor that causes 50% inhibition. Data from studies on the inhibition of nicotine metabolism. nih.govacs.org
These findings from enzyme inhibition assays are significant as they suggest that co-exposure to certain substances can alter the pharmacokinetic profile of nicotine, potentially affecting the levels of its metabolites like l-nor-nicotine. nih.govacs.orgacs.org
Cellular Toxicity and Genotoxicity Assays
The potential cellular toxicity and genotoxicity of l-nor-nicotine have been evaluated using various in vitro assays. These studies are essential for understanding the potential adverse effects of this compound at the cellular level.
In one study, the genotoxic potential of this compound was assessed using an in vitro micronucleus (MN) assay in Chinese hamster ovary (CHO-WBL) cells. The results indicated that this compound induced a nicotine-like genotoxic profile, causing increases in micronuclei and hypodiploid nuclei, suggesting a potential for aneugenicity. nih.gov However, it is important to note that these effects were observed at high concentrations. nih.gov
Other studies have explored the cytotoxicity of nicotine and its metabolites in various cell lines. For instance, the cytotoxicity of nicotine has been evaluated in human neuroblastoma cells (SH-SY5Y) and BEAS-2B cells. mdpi.comscielo.br While these studies primarily focused on nicotine, the findings provide a context for understanding the potential toxicity of its metabolites. The genotoxicity of nicotine has also been investigated using the Comet assay in human lymphocytes and tonsillar cells, where it was found to induce DNA damage. oup.com
Table 3: Genotoxicity of this compound in the In Vitro Micronucleus Assay
| Compound | Effect |
| This compound | Induced increases in micronuclei and hypodiploid nuclei |
Data from a study on the mode-of-action analysis of nicotine's effects in the in vitro micronucleus assay. nih.gov
In Vivo Animal Models
Rodent Models for Behavioral Pharmacology (e.g., Locomotor Activity, Drug Discrimination, Self-Administration)
Rodent models are instrumental in characterizing the behavioral effects of l-nor-nicotine. These models help to elucidate its potential for reinforcement, its discriminative stimulus properties, and its effects on general activity.
Locomotor Activity: Studies have shown that l-nor-nicotine can affect locomotor activity in rodents. nih.gov Specifically, the R(+)-enantiomer of this compound has been associated with more pronounced undesirable effects, including reduced locomotor activity, when compared to the S(−)-enantiomer. nih.gov This suggests a stereospecific effect of this compound on motor function.
Drug Discrimination: Drug discrimination paradigms are used to assess the subjective effects of a compound. In these studies, animals are trained to distinguish between the effects of a specific drug and a placebo. Research has explored the discriminative stimulus properties of l-nor-nicotine, comparing them to those of nicotine. biorxiv.org
Self-Administration: Intravenous self-administration is a key preclinical model for assessing the reinforcing properties of a drug. Studies have investigated the self-administration of l-nor-nicotine in rodents. Research has shown that pretreatment with this compound can produce a dose-dependent decrease in nicotine self-administration, suggesting that this compound may have potential as a treatment for tobacco dependence. chemfaces.com
Table 4: Behavioral Effects of this compound Enantiomers in Rodent Models
| Enantiomer | Effect on Locomotor Activity |
| S(−)-Nornicotine | Less pronounced effect |
| R(+)-Nornicotine | More pronounced reduction |
Data from a study on the analgesic and toxic effects of this compound enantiomers. nih.gov.
Models for Pain and Analgesia
The potential analgesic properties of l-nor-nicotine have been investigated in various rodent models of pain. These studies aim to determine its efficacy in alleviating different types of pain, such as nociceptive and neuropathic pain.
Research has demonstrated that the S(−)-enantiomer of this compound possesses analgesic properties in rodent models of persistent pain, including the chronic constriction nerve injury model of peripheral neuropathy and the formalin model of tonic inflammatory pain. nih.gov In these models, S(−)-nornicotine showed greater analgesic potency than the R(+)-enantiomer. nih.gov This suggests that the desirable analgesic effects reside predominantly in the S(−)-enantiomer. nih.gov
Furthermore, studies have explored the potential of S(−)-nornicotine as a therapeutic agent for a broad spectrum of pain conditions, including nociceptive and neuropathic pain. nih.govchemfaces.com The analgesic effects of nicotine and other nAChR agonists have been well-documented in various pain models, providing a strong rationale for investigating the analgesic potential of its metabolites like l-nor-nicotine. eneuro.orgsci-hub.st
Table 5: Analgesic Efficacy of this compound Enantiomers in Rodent Pain Models
| Enantiomer | Analgesic Potency |
| S(−)-Nornicotine | Greater potency |
| R(+)-Nornicotine | Lower potency |
Data from a study on the analgesic and toxic effects of this compound enantiomers. nih.gov
Neurobiological Investigations (e.g., Neurotransmitter Release, Receptor Regulation)
L-nornicotine, a primary metabolite of nicotine, is an active compound that significantly modulates neurobiological pathways, particularly neurotransmitter release and receptor function. Research indicates that its actions, while related to nicotine, are not identical. A key distinction is its effect on the dopamine (B1211576) transporter (DAT). In contrast to nicotine, which increases dopamine (DA) clearance, l-nornicotine has been shown to decrease striatal DA clearance in a dose-dependent manner. uky.edu This effect is mediated through nicotinic acetylcholine receptors (nAChRs), as it is sensitive to the nAChR antagonist, mecamylamine. uky.edu
The influence of nicotinic compounds extends to a wide array of neurotransmitters. Activation of nAChRs can regulate the release of dopamine, serotonin (B10506) (5-HT), glutamate (B1630785) (Glu), and γ-aminobutyric acid (GABA) within critical brain regions like the nucleus accumbens (NAc). nih.govfrontiersin.org Studies using in vivo microdialysis have demonstrated that the administration of nicotine leads to the release of these neurotransmitters, and concurrently, the formation of metabolites including this compound. frontiersin.org When nicotine metabolism is inhibited, the resulting higher brain concentrations of nicotine lead to a greater release of dopamine, serotonin, and GABA, suggesting a complex regulatory network. nih.govfrontiersin.org
Long-term exposure to nicotinic agonists typically leads to the upregulation of nAChRs, a key neuroadaptation in nicotine dependence. nih.govnih.gov L-nornicotine's activity at these receptors suggests it plays a role in the ongoing regulation and potential desensitization of various nAChR subtypes, which are widely distributed in the central nervous system, including the ventral tegmental area (VTA), striatum, and hippocampus. nih.govjournal-jop.org
Toxicological Assessment in Animal Studies
Toxicological assessments in animal models have been crucial for characterizing the potential adverse effects of l-nornicotine, often revealing enantioselective differences in toxicity. Studies in rodents have identified several undesirable effects, including motor dysfunction, sedation, and ataxia, particularly at higher doses. nih.gov
The rotarod performance test is a common method used to quantify motor impairment. In this test, both S(−)- and R(+)-nornicotine were found to cause a dose-related decrease in performance in rats. nih.gov However, a significant difference in potency was observed between the two enantiomers. R(+)-nornicotine was found to be approximately twice as potent as S(−)-nornicotine in producing motor deficits. nih.gov This suggests that the stereochemistry of the this compound molecule is a critical determinant of its toxicological profile. High doses of S(-)-nornicotine could not be fully tested for certain effects due to emergent toxicity. nih.gov
| Compound | Toxicological Endpoint | ED₅₀ (95% CL) mg/kg, IP | Animal Model | Source |
|---|---|---|---|---|
| S(−)-nornicotine | Motor Dysfunction (Rotarod) | 13.6 (9.2–19.9) | Rat | nih.gov |
| R(+)-nornicotine | Motor Dysfunction (Rotarod) | 6.9 (5.9–10.6) | Rat | nih.gov |
Advanced Research Techniques and Considerations
Microdialysis for Neurotransmitter Monitoring
Microdialysis is a minimally invasive in vivo sampling technique used extensively in neuropharmacology to monitor real-time changes in the concentrations of unbound molecules within the extracellular fluid of specific tissues. pronexusanalytical.comucd.ie The method utilizes a probe with a semi-permeable membrane, designed to mimic a blood capillary. ucd.ie When a physiological solution is perfused through the probe, it allows for the passive diffusion of endogenous substances, such as neurotransmitters and their metabolites, from the tissue into the dialysate, which is then collected for analysis. pronexusanalytical.comucd.ie
This technique is exceptionally valuable for studying the effects of compounds like l-nornicotine on neurochemistry because it can measure both basal and stimulated levels of neurotransmitters. pronexusanalytical.com Advanced applications involve coupling microdialysis directly with highly sensitive analytical methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov This combination enables the simultaneous, high-resolution monitoring of a substance's pharmacokinetic profile (e.g., the appearance of this compound as a metabolite) and its pharmacodynamic effects (e.g., the release of dopamine, serotonin, and GABA in the nucleus accumbens). nih.govfrontiersin.org
Genetic Manipulation in Animal Models
Genetic manipulation in animal models is a powerful tool for elucidating the specific molecular targets of neuroactive compounds. royalsociety.org Technologies such as CRISPR/Cas9 and the creation of "knockout" animals, in which a specific gene is inactivated, allow researchers to dissect the precise roles of individual proteins, such as nAChR subunits, in mediating a drug's effects. nih.govwikipedia.org
For nicotinic compounds, these models are indispensable. Studies using mice with specific nAChR subunits genetically knocked out have been instrumental in identifying the subtypes responsible for the reinforcing effects of nicotine. nih.gov For instance, the inactivation of α4, β2, α6, or α7 nAChR subunits has been shown to decrease nicotine self-administration in rodents. nih.gov While specific knockout studies focusing solely on l-nornicotine are not detailed in the provided sources, this methodology is directly applicable and essential for determining which of the twelve different neuronal nAChR subunits are primary mediators of l-nornicotine's distinct neurobiological activities, from neurotransmitter modulation to its behavioral effects. nih.gov
Enantioselective Studies in Preclinical Research
Preclinical research has revealed significant enantioselectivity in the pharmacological and toxicological profiles of this compound, meaning the S(-) and R(+) enantiomers exhibit different effects and potencies. Such studies are critical for understanding the compound's structure-activity relationship.
One of the most notable differences is in the modulation of the dopamine system. R(+)-nornicotine is more potent than S(-)-nornicotine at stimulating the release of dopamine from superfused rat striatal slices. nih.gov This aligns with behavioral studies where R(+)-nornicotine was also more potent in reducing S(-)-nicotine self-administration in rats, an effect linked to the brain's reward pathways. nih.gov
Conversely, S(-)-nornicotine has demonstrated greater potency as an analgesic in various rodent models of pain, including persistent inflammatory and neuropathic pain. nih.gov The separation of desired analgesic effects from undesired toxic effects is a key finding from these enantioselective studies. As previously noted, R(+)-nornicotine is approximately twice as potent in causing motor toxicity compared to S(-)-nornicotine. nih.gov These distinct profiles suggest that the biological actions of this compound are highly dependent on its stereochemistry.
| Biological Effect | More Potent Enantiomer | Key Finding | Animal Model | Source |
|---|---|---|---|---|
| Stimulation of Dopamine Release | R(+)-nornicotine | More potent in stimulating DA release from striatal slices. | Rat | nih.govnih.gov |
| Decrease in Nicotine Self-Administration | R(+)-nornicotine | More potent in decreasing infusions of S(-)-nicotine. | Rat | nih.gov |
| Analgesia (Pain Relief) | S(−)-nornicotine | Showed greater analgesic potency in multiple pain models. | Rat | nih.gov |
| Motor Toxicity (Rotarod) | R(+)-nornicotine | Approximately 2-fold more potent in causing motor impairment. | Rat | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| l-Nor-nicotine |
| (S)-nornicotine |
| (R)-nornicotine |
| Nicotine |
| S(-)-nicotine |
| Dopamine (DA) |
| Serotonin (5-HT) |
| Glutamate (Glu) |
| γ-aminobutyric acid (GABA) |
Future Directions and Emerging Research Areas for L nor Nicotine
Investigation of l-Nor-nicotine's Role in Tobacco Use Disorder and Addiction
L-Nornicotine, a primary metabolite of nicotine (B1678760) and a minor alkaloid in tobacco, is a subject of increasing research interest for its potential role in tobacco use disorder and addiction. nih.gov Studies suggest that nornicotine (B190312) may contribute to the addictive potential of tobacco products, possibly by augmenting the effects of nicotine. oup.comoup.com Research has shown that this compound, like nicotine, can increase dopamine (B1211576) levels in the brain's reward pathways, a key neurochemical event in the development of addiction. oup.comoup.com Specifically, this compound has been found to stimulate the release of dopamine in the nucleus accumbens, a critical brain region for reward and reinforcement. oup.comoup.com
Animal studies provide further evidence for this compound's role in addiction. In drug discrimination studies, this compound can substitute for nicotine, indicating that it produces similar subjective effects. oup.comoup.com Furthermore, some studies have shown that animals will self-administer this compound, which is a strong indicator of its abuse potential. oup.comresearchgate.net There is also evidence that this compound may have synergistic effects with nicotine, meaning that the combined effect of both substances is greater than the sum of their individual effects. oup.comoup.com This suggests that even at the lower concentrations found in tobacco, this compound could play a significant role in maintaining smoking behavior.
The persistence of this compound in the body, which has a longer half-life than nicotine, may also contribute to its role in tobacco addiction by providing a more sustained source of nicotine-like effects. nih.govscripps.edu After repeated nicotine administration, this compound can accumulate in the brain at pharmacologically relevant concentrations. europa.eu This sustained presence could help to alleviate withdrawal symptoms and maintain the addictive cycle. In fact, research in mice has shown that this compound can reverse the signs of nicotine withdrawal. nih.gov These findings underscore the importance of further investigating this compound's specific contributions to the neurobiology of tobacco dependence to develop more effective smoking cessation therapies. oup.comnih.gov
Potential Therapeutic Applications and Safety Profiles
Beyond its role in addiction, l-nornicotine is being explored for potential therapeutic applications, leveraging its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). biosynth.comontosight.ai Research suggests that this compound has a different pharmacokinetic profile and potentially less toxicity compared to nicotine, making it a candidate for further investigation. nih.govsbir.gov
Pain Management and Analgesia
Emerging preclinical research suggests that l-nornicotine may have potential as an analgesic for treating various types of pain, including nociceptive and neuropathic pain. nih.govnih.gov Neuronal nicotinic acetylcholine receptors (nAChRs) are recognized as promising targets for developing new pain medications. nih.govresearchgate.net While nicotine and other nAChR agonists have shown significant analgesic effects in animal models, their side effects are a major concern. nih.govresearchgate.net
Studies in rodent models of acute and persistent pain have demonstrated the efficacy of this compound. nih.govnih.gov A key finding is the stereoselectivity of its enantiomers. The S(-)-enantiomer of this compound appears to be predominantly responsible for the desirable analgesic effects, while the R(+)-enantiomer is associated with more pronounced undesirable side effects like motor in-coordination and reduced locomotor activity. nih.govnih.govresearchgate.net This separation of analgesic properties from toxicity suggests that S(-)-nornicotine could have a better therapeutic index. nih.gov
Furthermore, research has shown that combining a sub-analgesic dose of S(-)-nornicotine with a low dose of morphine can produce maximum analgesic effectiveness without significant side effects. nih.govnih.gov This suggests that S(-)-nornicotine could be valuable either on its own or in combination with opioids for the treatment of a broad spectrum of pain conditions. nih.govnih.gov this compound is considered a promising analgesic candidate due to its better pharmacokinetic profile and lower toxicity compared to nicotine. sbir.gov
Neurological Disorders and Cognitive Function
The interaction of l-nornicotine with nicotinic acetylcholine receptors (nAChRs) has prompted investigations into its potential therapeutic role in neurological disorders and cognitive function. biosynth.com Research suggests that this compound may have neuroprotective properties.
One area of significant interest is Alzheimer's disease. scripps.edu A primary pathological marker of Alzheimer's is the aggregation of amyloid-beta protein into plaques. scripps.edu Some studies have shown that this compound can covalently modify amyloid-beta protein, which may reduce its aggregation and the formation of these plaques. pnas.org This suggests a potential mechanism by which this compound could impact the progression of the disease. scripps.edu
Similarly, research has explored the effects of tobacco compounds, including this compound, on the fibrillation of α-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease. nih.gov The ability of this compound to modulate the aggregation of these key proteins highlights its potential as a lead compound for the development of therapies for neurodegenerative diseases. scripps.edupnas.org Additionally, the activation of specific nAChR subtypes by this compound has been suggested to have potential therapeutic applications for conditions like schizophrenia.
Environmental and Agricultural Impact of this compound in Tobacco Plants
This compound is a secondary alkaloid in tobacco plants, primarily formed through the N-demethylation of nicotine. pnas.orgresearchgate.net The level of this compound in tobacco is a significant concern for the tobacco industry due to its impact on product quality and its role as a precursor to the carcinogen N'-nitrosothis compound (NNN). pnas.orgnih.gov
The conversion of nicotine to this compound is primarily mediated by a cytochrome P450 monooxygenase enzyme, specifically CYP82E4. pnas.orgacs.org This conversion often occurs during leaf senescence and curing. pnas.org Tobacco plants that exhibit a high rate of this conversion are known as "converters," while those that primarily accumulate nicotine are "non-converters." nih.gov High-converter varieties can have this compound levels that constitute up to 97% of the total alkaloid content. nih.gov
From an agricultural perspective, high this compound levels are undesirable as they can negatively affect the flavor and quality of tobacco. nih.gov This has led to research efforts focused on breeding low-nornicotine tobacco varieties. nih.govlublin.pl One approach involves using mutagenesis to create mutations in the genes responsible for nicotine demethylation, such as CYP82E4, CYP82E5, and CYP82E10. nih.gov Creating triple mutants for these genes has been shown to dramatically decrease nicotine conversion. nih.gov However, efforts to reduce nicotine content through genetic modification have sometimes resulted in plants with altered physiology and reduced quality, as well as an increase in this compound. coresta.org
The development of tobacco lines with stable, low conversion rates is a key objective in tobacco agriculture to reduce the formation of harmful compounds in the final product. lublin.pl
Development of Novel Analytical Techniques for Trace Analysis
The accurate detection and quantification of l-nornicotine, often at trace levels, is crucial for various research areas, including studies on tobacco products, biological samples, and environmental monitoring. This has driven the development of sophisticated analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of this compound and other tobacco alkaloids. spectroscopyonline.comresearchgate.netresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in complex matrices such as tobacco, cigarette smoke, and e-liquids. researchgate.netresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS has further improved the speed and efficiency of these analyses. spectroscopyonline.combohrium.com
One of the challenges in analyzing this compound is its presence alongside much higher concentrations of nicotine, which can interfere with the analysis. researchgate.netresearchgate.net To address this, methods have been developed to optimize the chromatographic separation and use specific mass spectrometric techniques like scheduled multiple reaction monitoring (MRM) to enhance selectivity. researchgate.netresearchgate.net
Other techniques employed for this compound analysis include gas chromatography-mass spectrometry (GC-MS). lublin.plspectroscopyonline.com For analyzing volatile compounds in e-liquids, headspace sampling with solid-phase microextraction (SPME) followed by GC-MS is a common approach. spectroscopyonline.com The development of these advanced analytical methods is essential for ensuring the quality and safety of nicotine-containing products and for advancing research into the biological effects of this compound. spectroscopyonline.combohrium.com
Integrated Omics Approaches to Understand l-Nor-nicotine's Systemic Effects
To gain a comprehensive understanding of the systemic effects of l-nornicotine, researchers are increasingly turning to integrated "omics" approaches. These approaches involve the analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex biological pathways affected by this compound.
Transcriptomics, the study of the complete set of RNA transcripts, has been used to identify gene expression signatures associated with smoking. frontiersin.org These studies can provide insights into the molecular changes induced by tobacco smoke components, including this compound. Multi-omics analyses integrating data from The Cancer Genome Atlas (TCGA) are being used to explore the molecular mechanisms underlying the effects of smoking on various cancers. nih.gov
By combining data from different omics platforms, researchers can build a more complete picture of how l-nornicotine interacts with biological systems. For example, understanding how genetic variations (genomics) influence the metabolic pathways of this compound (metabolomics) and how these changes, in turn, affect gene expression (transcriptomics) and protein function (proteomics) can reveal novel mechanisms of action and potential biomarkers of exposure or effect. medrxiv.org These integrated approaches are crucial for moving beyond single-pathway analyses and understanding the multifaceted impact of l-nornicotine on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
